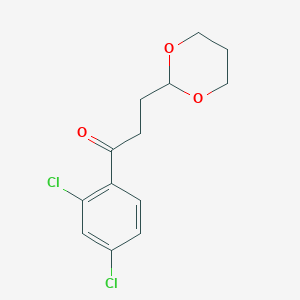

2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Description

Introduction to 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

This compound emerges as a noteworthy member of the substituted propiophenone family, distinguished by its incorporation of both halogenated aromatic functionality and saturated heterocyclic structural elements. The compound's significance extends beyond its molecular architecture to encompass its role as a chemical intermediate and its contribution to understanding structure-activity relationships within heterocyclic chemistry. Contemporary research has positioned this molecule as a valuable scaffold for investigating the interplay between aromatic substitution patterns and heterocyclic ring systems in organic synthesis applications.

The compound's development represents a convergence of traditional aromatic chemistry principles with modern heterocyclic synthesis methodologies. Its structural complexity arises from the strategic placement of chlorine substituents on the aromatic ring coupled with the integration of a 1,3-dioxane ring system, creating opportunities for diverse chemical transformations and synthetic applications. This molecular design reflects contemporary approaches to pharmaceutical intermediate development, where heterocyclic modifications are employed to modulate biological activity and physicochemical properties.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKSNJIXSWYGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604612 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-46-5 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis of this compound typically follows a multi-step approach:

Step 1: Preparation of the dichlorinated aromatic precursor

Starting from 2,4-dichlorobenzaldehyde or 2,4-dichloropropiophenone derivatives, the aromatic ring is functionalized with chlorine atoms at the 2' and 4' positions. This can be achieved by selective chlorination of the corresponding phenyl precursors or by using commercially available dichlorinated benzaldehydes.Step 2: Formation of the propiophenone moiety

The propiophenone structure is introduced via Friedel-Crafts acylation or by condensation reactions involving the dichlorinated aromatic aldehyde and appropriate ketone or acylating agents.Step 3: Construction of the 1,3-dioxane ring

The 1,3-dioxane ring is formed by cyclization of a 1,3-diol precursor with the ketone group under acidic conditions. This cyclization typically involves reaction with ethylene glycol or related diols in the presence of acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like boron trifluoride etherate (BF3·Et2O).

Specific Preparation Methodologies

Acid-Catalyzed Cyclocondensation

The key step for introducing the 1,3-dioxane ring is the acid-catalyzed cyclocondensation of the propiophenone carbonyl with a 1,3-diol (e.g., ethylene glycol). This reaction is typically carried out in anhydrous solvents such as toluene or chlorobenzene under reflux with azeotropic removal of water to drive the equilibrium toward ring formation.Catalyst and Solvent Effects

Lewis acids like BF3·Et2O have been shown to enhance regioselectivity toward the 1,3-dioxane ring over other possible cyclic acetals (e.g., 1,4-dioxane). Solvent polarity and temperature control are critical; low-polarity solvents and temperatures between 0–5°C favor selective formation of the desired dioxane ring.Microwave-Assisted Synthesis

Recent advances include microwave-assisted cyclization, which significantly reduces reaction time (from hours to minutes) and improves yield and purity. For example, microwave irradiation in the presence of polyphosphoric acid and propionic acid can achieve yields of 78–85% with purities above 95%, compared to conventional methods yielding 65–70% with 90–92% purity.

Reaction Conditions and Optimization

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6–8 hours | 10–15 minutes |

| Temperature | 80–120 °C | 100–120 °C (microwave controlled) |

| Catalyst | Sulfuric acid, BF3·Et2O | Polyphosphoric acid (PPA) |

| Solvent | Toluene, chlorobenzene | Propionic acid |

| Yield (%) | 65–70 | 78–85 |

| Purity (%) | 90–92 | 95–98 |

Table 1: Comparison of synthesis methods for dioxane-containing propiophenones (adapted for dichlorinated derivatives)

Regioselectivity and Substituent Effects

The presence of chlorine atoms at the 2' and 4' positions influences the electronic environment of the aromatic ring and the carbonyl group. Electron-withdrawing chlorine substituents reduce the electrophilicity of the carbonyl carbon, which can slow down nucleophilic attack during dioxane ring formation.

Computational studies (DFT, B3LYP/6-31G*) correlate the Hammett σ⁺ values of substituents with reaction rates, showing that halogen substituents like chlorine (+0.11) decrease the reaction rate compared to electron-donating groups such as methoxy (-0.27).

| Substituent | σ⁺ Value | Relative Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| -OCH3 | -0.27 | 2.5 × 10⁻³ | 120–130 |

| -Cl | +0.11 | 1.1 × 10⁻³ | 150–160 |

Table 2: Effect of substituents on reactivity and stability

Analytical Techniques for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Characteristic signals for aromatic protons (δ 6.7–7.2 ppm), dioxane ring protons (δ 4.1–4.3 ppm), and absence of aldehyde proton signals confirm successful cyclization.

- ^13C NMR: Carbonyl carbon resonance at δ 195–200 ppm; aromatic carbons shifted due to chlorine substitution.

-

- Strong absorption bands for C=O stretching at 1680–1700 cm⁻¹.

- Ether C–O stretching vibrations in the 1100–1250 cm⁻¹ range confirm dioxane ring formation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

- Use of C18 reverse-phase columns with acetonitrile/water gradients for purity assessment.

- Electrospray ionization positive mode (ESI+) shows molecular ion peaks consistent with the dichlorinated dioxane propiophenone (e.g., m/z corresponding to [M+H]^+).

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Aromatic dichlorination or use of dichlorobenzaldehyde | Cl2, FeCl3 or commercial source | Ambient to reflux | Ensures 2',4' substitution |

| 2 | Friedel-Crafts acylation or condensation | Acyl chloride or propiophenone precursor | Anhydrous solvent, Lewis acid catalyst | Forms propiophenone core |

| 3 | Acid-catalyzed cyclocondensation | Ethylene glycol, H2SO4, BF3·Et2O, or PPA | Reflux in toluene or microwave | Forms 1,3-dioxane ring |

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with substituted functional groups on the phenyl ring.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone exhibit potential anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer proliferation pathways. For instance, analogs of this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of polypharmacology, where multi-target drugs are preferred for treating complex inflammatory diseases. The ability of such compounds to modulate multiple inflammatory pathways could lead to more effective therapeutic strategies compared to traditional single-target drugs .

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that enhance its biological activity. The introduction of the dioxane moiety is significant for improving solubility and bioavailability, making it a suitable candidate for further drug development.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These derivatives were tested against a panel of human cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxicity . The study highlighted the importance of structural optimization in developing effective anticancer agents.

Case Study: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The results showed a marked reduction in inflammatory markers and improved clinical scores in treated groups compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dichloro Propiophenones

2',3'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

- Structure : Chlorines at 2' and 3' positions; 1,3-dioxane ring.

- Molecular Weight : ~289.16 g/mol (similar to target compound).

3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone

- Structure : Chlorines at 3' and 4' positions; 1,3-dioxolane ring (5-membered vs. 6-membered dioxane).

- Molecular Weight : ~275.1 g/mol.

- Key Differences : The smaller dioxolane ring may reduce solubility in polar solvents compared to dioxane-containing analogs. The meta/para chlorine arrangement alters electronic effects, influencing resonance stabilization .

Halogen and Functional Group Modifications

2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone

- Structure : Chlorine at 2', fluorines at 4' and 5'; 1,3-dioxane ring.

- Molecular Weight : 291.69 g/mol.

- Key Differences : Fluorine’s strong electron-withdrawing effects enhance electrophilicity at the carbonyl group, making this compound more reactive in nucleophilic additions compared to dichloro derivatives .

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Aromatic vs. Aliphatic Substituents

2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone

- Structure : Dichloro substitution; 2,6-dimethylphenyl group instead of dioxane.

- Molecular Weight : 307.21 g/mol.

- Key Differences : The methyl groups increase hydrophobicity (LogP = 5.4) and steric hindrance, reducing reactivity in catalytic hydrogenation or amination reactions .

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Comparative Data Table

Biological Activity

2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (CAS Number: 884504-46-5) is an organic compound with the molecular formula . Its structure features two chlorine atoms on the phenyl ring and a 1,3-dioxane moiety attached to the propiophenone core. This compound has garnered attention for its potential biological activities, which are explored in various scientific studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert effects through:

- Enzyme Inhibition : It can inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may interact with receptors, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Studies

Recent research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against bacterial strains, the compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 | 25.0 |

These findings indicate that while the compound has cytotoxic effects on cancer cells, further studies are necessary to assess its selectivity and safety in vivo.

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry outlined the synthesis of derivatives of this compound and their biological evaluation. The research highlighted that modifications to the dioxane ring significantly affected biological activity, suggesting structure-activity relationships (SAR) that could guide future drug design.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of this compound against influenza viruses. The study found that certain derivatives exhibited promising antiviral activity, with one derivative showing an EC50 value of 10 µM against H1N1 virus.

Q & A

Q. What are the established synthetic pathways for 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone, and what key reaction conditions influence yield?

- Methodological Answer: Synthesis involves sequential chlorination and acetal protection:

- Step 1: Chlorination of propiophenone at 2' and 4' positions using SOCl₂ or Cl₂ gas in anhydrous dichloromethane, catalyzed by FeCl₃ or AlCl₃ (70–90°C, 6–8 hours).

- Step 2: Protection of the ketone group via acid-catalyzed (e.g., p-toluenesulfonic acid) reaction with ethylene glycol under reflux (100–120°C, 12–24 hours) to form the 1,3-dioxane ring.

- Critical Parameters: Stoichiometric excess of chlorinating agents (~1.5 eq) and strict anhydrous conditions to prevent hydrolysis. Yield optimization requires precise temperature control and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic protons (δ 7.2–8.0 ppm) split due to dichloro substitution; dioxane protons appear as multiplets (δ 4.0–5.0 ppm).

- Carbon signals for the acetal-protected ketone (C-1 of dioxane) at δ 90–100 ppm.

- IR Spectroscopy:

- Absence of carbonyl stretch (~1700 cm⁻¹) confirms acetal formation; C-O-C stretches (~1100 cm⁻¹) verify the dioxane ring.

- X-ray Crystallography:

- Resolves bond angles and substituent positions, as seen in analogous dichlorophenyl ketones .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer:

- DFT Calculations:

- Model electron density using Gaussian09/ORCA. Mulliken charges identify electron-deficient sites (e.g., para to Cl substituents).

- LUMO maps highlight electrophilic regions; transition-state optimization predicts attack at C-3 due to steric and electronic effects.

- Validation: Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. What strategies mitigate side reactions during synthesis, such as acetal hydrolysis or over-chlorination?

- Methodological Answer:

- Acetal Stability:

- Use molecular sieves (3Å) to scavenge water; monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1).

- Reprocess hydrolyzed intermediates with excess ethylene glycol and acid catalyst.

- Chlorination Control:

- Employ stepwise addition of Cl₂ gas at 0°C to minimize polychlorination. Quench excess Cl₂ with Na₂S₂O₃ .

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer:

- Standardization: Use NIST reference materials (e.g., SRM 912a) for calibration.

- Collaborative Validation: Share samples with independent labs for NMR/X-ray cross-checking.

- Crystallographic Confirmation: Resolve ambiguities via single-crystal X-ray diffraction, as done for structurally similar dichlorophenyl ketones .

Key Notes for Experimental Design

- Reaction Monitoring: Use in-situ FTIR to track acetal formation (disappearance of C=O peak).

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates.

- Safety: Handle chlorinated intermediates in fume hoods; neutralize waste with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.